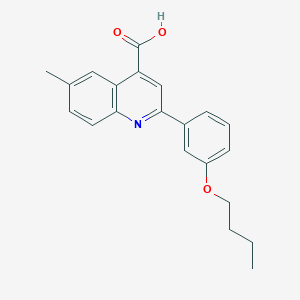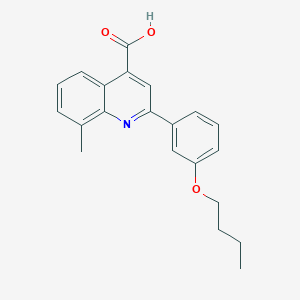
2'-Azetidinomethyl-3,4-dimethylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of azetidin-2-ones has been a subject of interest due to their biological significance. In the first paper, a series of 3-phenoxy-1,4-diarylazetidin-2-ones were synthesized and evaluated for their antitumor properties. The synthesis involved the creation of compounds with varying substituents, leading to the discovery of potent antiproliferative compounds, such as trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one and its analogs. These compounds were synthesized with the aim of targeting tubulin and disrupting microtubule structures in cancer cells . The second paper reports the synthesis of novel 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(un/substitutedphenyl)azetidin-2-ones, which were confirmed by various spectral techniques and showed potent antibacterial activity. The synthesis process was monitored using analytical thin-layer chromatography, and the compounds were docked into the active site of the enzyme transpeptidase . The third paper describes the synthesis of N-3-chloro-4-[2′-hydroxy-5′-(phenylazo)phenyl]azetidin-2-ones through the reaction of imine derivatives with ketenes generated from chloroacetylchloride and triethylamine. The structures of these compounds were confirmed by elemental analysis and spectral data .
Molecular Structure Analysis
The molecular structure of azetidin-2-ones plays a crucial role in their biological activity. X-ray crystallography studies from the first paper suggest that the torsional angle between the phenyl rings and the trans configuration of the 3-phenoxy and 4-phenyl rings are important for the antiproliferative activity of these compounds . The second paper does not provide specific details on the molecular structure analysis but implies that the synthesized compounds have a good affinity for the enzyme transpeptidase, which is likely due to their molecular structure . The third paper does not discuss the molecular structure analysis in detail but mentions the synthesis of compounds with specific substituents that could influence their molecular interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of azetidin-2-ones are complex and require precise conditions. The first paper details the synthesis of phosphate and amino acid prodrugs of the potent antiproliferative compounds, which retained potency and are promising for clinical development . The second paper involves the docking of synthesized compounds into the active site of transpeptidase, suggesting that the chemical structure of these compounds allows them to interact effectively with the enzyme . The third paper describes the reaction of imine derivatives with ketenes to produce the title azetidin-2-ones, which were then tested for antibacterial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidin-2-ones are influenced by their molecular structure and substituents. The first paper reports that the synthesized compounds displayed minimal cytotoxicity and interacted at the colchicine-binding site on β-tubulin, which is indicative of their selective physical and chemical properties that allow for targeted biological activity . The second paper does not provide detailed information on the physical and chemical properties but suggests that the antibacterial activity of the compounds correlates with their molecular docking analysis . The third paper mentions that some of the synthesized compounds showed marginal antibacterial activity, which could be attributed to their physical and chemical properties .
Eigenschaften
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-8-9-16(12-15(14)2)19(21)18-7-4-3-6-17(18)13-20-10-5-11-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMMJDJEBBBHSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643710 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Azetidinomethyl-3,4-dimethylbenzophenone | |
CAS RN |
898754-93-3 |
Source


|
| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](3,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

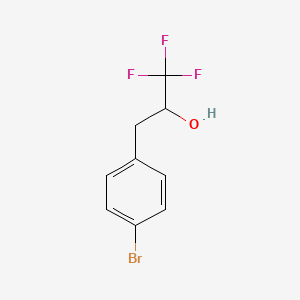
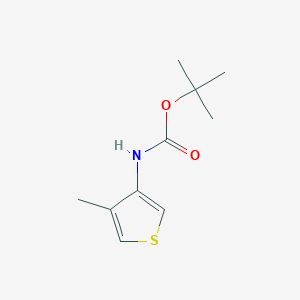
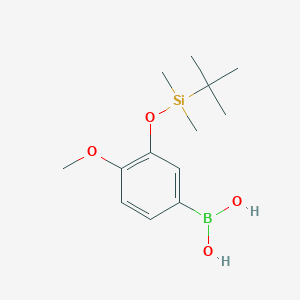
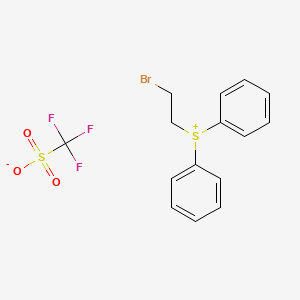
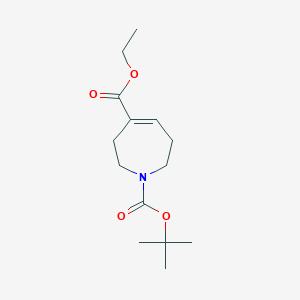
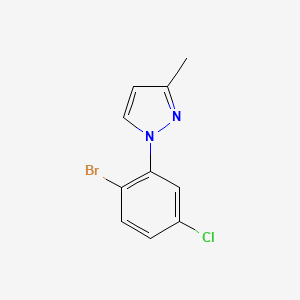
![5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)
![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)
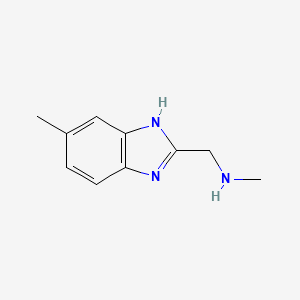
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)

